molecular formula C14H20ClNO2 B1644221 (4-Ethoxyphenyl)(piperidin-4-yl)methanone hydrochloride CAS No. 1158249-49-0

(4-Ethoxyphenyl)(piperidin-4-yl)methanone hydrochloride

Cat. No. B1644221
CAS RN: 1158249-49-0
M. Wt: 269.77 g/mol
InChI Key: QVHUEJBPMHFMRQ-UHFFFAOYSA-N
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Description

“(4-Ethoxyphenyl)(piperidin-4-yl)methanone hydrochloride” is a chemical compound with the CAS Number: 1158249-49-0 . It has a molecular weight of 269.77 and its IUPAC name is (4-ethoxyphenyl) (4-piperidinyl)methanone hydrochloride . The compound is a white solid .


Molecular Structure Analysis

The InChI code for “(4-Ethoxyphenyl)(piperidin-4-yl)methanone hydrochloride” is 1S/C14H19NO2.ClH/c1-2-17-13-5-3-11(4-6-13)14(16)12-7-9-15-10-8-12;/h3-6,12,15H,2,7-10H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“(4-Ethoxyphenyl)(piperidin-4-yl)methanone hydrochloride” is a white solid . It has a molecular weight of 269.77 and its IUPAC name is (4-ethoxyphenyl) (4-piperidinyl)methanone hydrochloride .

Scientific Research Applications

Research on Related Compounds

  • Pharmacologic Profiles and Metabolism Studies

    • Studies on compounds with structural similarities or functional groups shared with "(4-Ethoxyphenyl)(piperidin-4-yl)methanone hydrochloride" have been conducted to understand their pharmacologic profiles, such as analgesic properties, or to study their metabolism in humans and animals. For example, research on various benzamides and iodobenzamides explored their potential in visualizing primary breast tumors due to preferential binding to sigma receptors overexpressed on breast cancer cells (Caveliers et al., 2002).
  • Metabolic Fate and Exposure Assessment

    • Investigations into the metabolic fate of certain drugs and their metabolites in humans provide insights into their pharmacokinetics, such as absorption, distribution, metabolism, and excretion. These studies are crucial for understanding the drug's efficacy, safety, and potential environmental impact. For instance, research on Ethylhexyl methoxycinnamate (EHMC) and its metabolites in rat models and human urine aimed at assessing exposure levels and understanding metabolic pathways (Huang et al., 2019).
  • Neurotransmitter Studies

    • Some research focuses on understanding the role of neurotransmitters in various conditions, utilizing compounds that may interact with specific neurotransmitter systems. This includes studies on metabolites in cerebrospinal fluid or urine to investigate correlations with diseases or conditions like hypertension or neurochemical disorders (Saran et al., 1978).

Safety and Hazards

The Material Safety Data Sheet (MSDS) for “(4-Ethoxyphenyl)(piperidin-4-yl)methanone hydrochloride” can be found at the provided link . The MSDS contains information about the potential hazards of the compound and safety precautions for handling and storage.

properties

IUPAC Name

(4-ethoxyphenyl)-piperidin-4-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2.ClH/c1-2-17-13-5-3-11(4-6-13)14(16)12-7-9-15-10-8-12;/h3-6,12,15H,2,7-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVHUEJBPMHFMRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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